7-Bromo-3-iodo-1-methyl-1H-indazole
Description
7-Bromo-3-iodo-1-methyl-1H-indazole (CAS: 2757023-58-6) is a halogenated indazole derivative with the molecular formula C₈H₆BrIN₂ and a molecular weight of 336.96 g/mol . The compound features a bromine atom at position 7, an iodine atom at position 3, and a methyl group at position 1 of the indazole core. Its storage requires an inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation . This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the heavy halogens (Br, I) and methyl substitution.
Properties
Molecular Formula |
C8H6BrIN2 |
|---|---|
Molecular Weight |
336.95 g/mol |
IUPAC Name |
7-bromo-3-iodo-1-methylindazole |
InChI |
InChI=1S/C8H6BrIN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3 |
InChI Key |
AIDPQKUFALPLNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)C(=N1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the halogenation of 1-methyl-1H-indazole. The process typically starts with the iodination of 1-methyl-1H-indazole to form 3-iodo-1-methyl-1H-indazole. This intermediate is then subjected to bromination to yield the final product, 7-Bromo-3-iodo-1-methyl-1H-indazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient halogenation reagents and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at position 3 participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl derivatives.
Key Observations :
-
Suzuki coupling with arylboronic acids occurs regioselectively at the iodine position, leaving the bromine intact for subsequent functionalization .
-
Amination reactions require bulky ligands (e.g., Xantphos) to suppress competing side reactions .
Nucleophilic Substitution
The iodine atom undergoes nucleophilic substitution under controlled conditions, while the bromine remains inert due to its lower reactivity in this context.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium Azide | DMSO, 100°C, 24 h | 3-Azido-7-bromo-1-methyl-1H-indazole | 58% | |
| Potassium Cyanide | CuCN, DMF, 120°C, Microwave | 3-Cyano-7-bromo-1-methyl-1H-indazole | 41% |
Mechanistic Insight :
-
Substitution proceeds via an SₙAr pathway, facilitated by electron-withdrawing effects of the adjacent bromine atom .
-
Copper catalysis enhances cyanide substitution efficiency.
Halogen Exchange Reactions
The bromine atom can be replaced under specific conditions, though this requires harsher reagents compared to iodine.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuBr₂ | DMF, 150°C, 48 h | 3-Iodo-7-bromo-1-methyl-1H-indazole | 33% | |
| LiTMP, B(OMe)₃ | THF, –78°C to RT, 6 h | 7-Bromo-3-boryl-1-methyl-1H-indazole | 67% |
Note : Direct bromine substitution is less common; borylation is preferred for further functionalization .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing polycyclic structures.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Intramolecular Cyclization | CuI, Phenanthroline, DMF | Pyrazolo[3,4-f]quinoline derivatives | 51% |
Key Finding :
Stability and Competing Reactions
Comparative Reactivity with Related Compounds
| Compound | Reactivity Difference | Source |
|---|---|---|
| 3-Iodo-1-methyl-1H-indazole | Lacks bromine; faster iodine substitution | |
| 7-Bromo-1H-indazole | Higher acidity at N–H position alters reaction pathways |
Mechanistic Studies
Scientific Research Applications
Chemistry: 7-Bromo-3-iodo-1-methyl-1H-indazole is used as a building block in organic synthesis. Its halogen atoms make it a versatile intermediate for the synthesis of more complex molecules through various coupling reactions .
Biology and Medicine: Indazole derivatives, including 7-Bromo-3-iodo-1-methyl-1H-indazole, have shown potential in medicinal chemistry. They are investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The compound’s unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production and application .
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
7-Bromo-3-iodo-1H-indazole (CAS: 944904-26-1)
- Molecular Formula : C₇H₄BrIN₂
- Molecular Weight : 322.93 g/mol
- Key Differences: Lacks the methyl group at position 1. Lower molecular weight (322.93 vs. 336.96) due to the missing methyl group.
- Applications : Used as a precursor in Suzuki-Miyaura cross-coupling reactions due to its unsubstituted N1 position .
7-Bromo-4-chloro-1H-indazol-3-amine (Intermediate for Lenacapavir)
- Molecular Formula : C₇H₅BrClN₃
- Molecular Weight : 247.94 g/mol
- Key Differences :
- Substitutions: Bromine (position 7), chlorine (position 4), and amine (position 3).
- The amine group enhances hydrogen-bonding capacity, critical for binding to biological targets like HIV capsid proteins .
- Synthesized via regioselective bromination and cyclization, contrasting with the iodination required for 7-bromo-3-iodo-1-methyl-1H-indazole .
- Applications : Key intermediate in the synthesis of Lenacapavir , a potent HIV-1 capsid inhibitor .
5-Bromo-3,7-dimethyl-1H-indazole (CAS: 1031417-71-6)
Halogen Effects
Substituent Effects on Reactivity
- Methyl Group (N1) : In 7-bromo-3-iodo-1-methyl-1H-indazole, the methyl group at N1 blocks electrophilic attacks at this position, directing further substitutions to other sites (e.g., C5 or C6) .
- Amine Group (C3) : In 7-bromo-4-chloro-1H-indazol-3-amine, the C3 amine enables functionalization via acylation or sulfonation, a feature absent in the iodinated analog .
Biological Activity
7-Bromo-3-iodo-1-methyl-1H-indazole is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential applications in various fields.
7-Bromo-3-iodo-1-methyl-1H-indazole has the molecular formula and a molecular weight of 292.96 g/mol. Its structure is characterized by the presence of bromine and iodine substituents on the indazole ring, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds within the indazole class, including 7-bromo-3-iodo-1-methyl-1H-indazole, exhibit anticancer properties. These effects are primarily attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, research has shown that similar indazole derivatives can effectively target various cancer cell lines by modulating signaling pathways associated with cell growth and survival .
Neuropharmacological Effects
Indazole derivatives have also been studied for their neuropharmacological effects. Preliminary findings suggest that 7-bromo-3-iodo-1-methyl-1H-indazole may influence neurotransmitter systems, potentially affecting mood and behavior. This aligns with observations made in related compounds, where alterations in serotonin and dopamine levels were noted .
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of any new compound. In a study evaluating the toxicity of related synthetic cannabinoids, significant adverse effects were observed at varying dosages, including histopathological changes in vital organs such as the liver and kidneys . While specific toxicity data for 7-bromo-3-iodo-1-methyl-1H-indazole is limited, its structural similarities to other synthetic cannabinoids warrant caution.
Clinical Observations
Several case studies have documented the effects of synthetic cannabinoids similar to 7-bromo-3-iodo-1-methyl-1H-indazole. Reports indicate that these substances can lead to acute intoxication characterized by symptoms such as agitation, confusion, and psychosis. The implications of these findings underscore the need for further research into the clinical effects of this compound .
Research Findings
Research findings indicate that 7-bromo-3-iodo-1-methyl-1H-indazole may interact with various biological targets:
Q & A
Basic: What are the common synthetic routes for 7-Bromo-3-iodo-1-methyl-1H-indazole, and how can purity be optimized?
Answer:
The synthesis typically involves sequential halogenation and alkylation of the indazole core. For example, bromination at position 7 can be achieved using N-bromosuccinimide (NBS) under radical conditions, while iodination at position 3 may employ iodine monochloride (ICl) in acetic acid . Methylation at the 1-position is often performed using methyl iodide and a base like potassium carbonate. To optimize purity:
- Use column chromatography with silica gel (hexane/ethyl acetate gradients) for intermediate purification.
- Confirm regioselectivity via -NMR and LC-MS to avoid byproducts (e.g., N-2 alkylation isomers) .
- Recrystallization from ethanol/water mixtures improves final compound purity (>95%).
Advanced: How can crystallographic data resolve contradictions in structural assignments of halogenated indazoles?
Answer:
X-ray crystallography is critical for unambiguous structural confirmation, especially when NMR data are ambiguous due to similar chemical shifts for bromo/iodo substituents. Key steps include:
- Data Collection: Use a high-resolution diffractometer (Cu-Kα radiation) and SHELXT for space group determination .
- Refinement: Apply SHELXL to model anisotropic displacement parameters and validate halogen positions via residual density maps .
- Validation: Cross-check with DFT-calculated bond lengths (e.g., C-I vs. C-Br bonds differ by ~0.2 Å) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- -NMR: Identify the methyl group (δ ~3.9–4.1 ppm as a singlet) and aromatic protons (coupling patterns confirm substitution positions).
- -NMR: Detect deshielded carbons adjacent to halogens (e.g., C-3 and C-7 shifts >120 ppm) .
- HRMS: Confirm molecular weight (expected [M+H] = 340.89 g/mol for CHBrIN).
- XRD: Resolve positional ambiguity in heavy-atom substitutions .
Advanced: How do steric and electronic effects of bromo/iodo substituents influence reactivity in cross-coupling reactions?
Answer:
- Electronic Effects: The iodo group at position 3 is more reactive in Suzuki-Miyaura couplings due to lower C-I bond dissociation energy vs. C-Br.
- Steric Effects: Bulkier substituents (e.g., 1-methyl) may hinder coupling at adjacent positions.
- Methodology:
Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?
Answer:
- Enzyme Inhibition: Test against monoamine oxidase (MAO) or cholinesterase via spectrophotometric assays (e.g., Ellman’s method for AChE inhibition) .
- Cytotoxicity: Use MTT assays in HEK-293 or HepG2 cells (IC < 10 μM suggests therapeutic potential).
- Solubility: Perform shake-flask experiments in PBS (pH 7.4) with HPLC quantification .
Advanced: How can conflicting bioactivity data from α-glucosidase inhibition assays be analyzed?
Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies:
- Control Experiments: Include acarbose as a positive control and DMSO vehicle controls.
- pH Stability: Pre-incubate the compound in buffer (pH 4–8) to assess degradation.
- Dose-Response Curves: Use 4-parameter logistic modeling to calculate IC values (report R > 0.95).
- Molecular Docking: Compare binding poses in α-glucosidase (PDB: 2ZE0) to identify key interactions (e.g., halogen bonding with Arg439) .
Advanced: What computational methods predict the pharmacokinetic profile of halogenated indazoles?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
